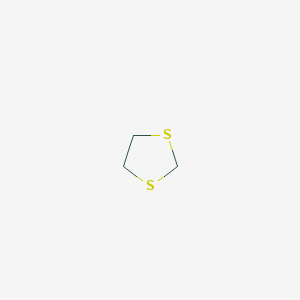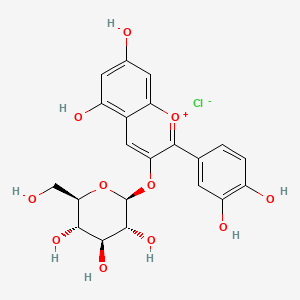
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of two hydroxycyclohexyl groups and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea typically involves the reaction of 4-hydroxycyclohexylamine with nitrosyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Hydroxycyclohexylamine} + \text{Nitrosyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea involves its interaction with molecular targets such as enzymes and proteins. The nitrosourea moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties.
相似化合物的比较
Similar Compounds
1,3-Bis(4-hydroxycyclohexyl)urea: Lacks the nitrosourea moiety, resulting in different reactivity and applications.
1,3-Bis(4-hydroxyphenyl)urea: Contains phenyl groups instead of cyclohexyl groups, leading to variations in chemical behavior.
Uniqueness
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is unique due to the presence of both hydroxycyclohexyl groups and the nitrosourea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
80413-77-0 |
|---|---|
分子式 |
C13H23N3O4 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
1,3-bis(4-hydroxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O4/c17-11-5-1-9(2-6-11)14-13(19)16(15-20)10-3-7-12(18)8-4-10/h9-12,17-18H,1-8H2,(H,14,19) |
InChI 键 |
SWKQVWNDLMALCD-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
规范 SMILES |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
Key on ui other cas no. |
80413-77-0 |
同义词 |
BHCNU N,N'-bis(4-hydroxycyclohexyl)-N'-nitrosourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)

![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)











